Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a mesityl group, an ethyl ester, and a triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 1,2,4-triazole-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions for several hours to ensure complete esterification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
1,2,4-Triazole-3-carboxylic acid: The parent compound without the ester group.
Uniqueness: Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the mesityl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 5-oxo-1-(2,4,6-trimethylphenyl)-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O3/c1-5-20-13(18)12-15-14(19)17(16-12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,15,16,19) |
InChI Key |
QZMIUBIMQVZJHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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